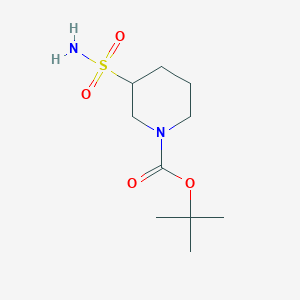

tert-Butyl 3-sulfamoylpiperidine-1-carboxylate

Description

tert-Butyl 3-sulfamoylpiperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives functionalized with a sulfamoyl group and a tert-butyl carbamate moiety. Piperidine scaffolds are widely utilized in drug discovery due to their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name |

tert-butyl 3-sulfamoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXXNCYVUUIURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-sulfamoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-sulfamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-sulfamoylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It can serve as a model compound for understanding the interactions between sulfonamides and biological targets .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Sulfonamide derivatives have been shown to possess antibacterial, antifungal, and anti-inflammatory properties, making this compound a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of a wide range of products .

Mechanism of Action

The mechanism of action of tert-Butyl 3-sulfamoylpiperidine-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs sharing the tert-butyl carbamate backbone but differing in substituents or heterocyclic cores. Key structural variations influence solubility, stability, and biological activity. Below is an analysis based on evidence and inferred properties:

Structural Analogs from Available Evidence

- tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8): Core: Azetidine (4-membered ring) vs. piperidine (6-membered ring). Substituent: Pyrimidinyl (aromatic, planar) vs. sulfamoyl (polar, hydrogen-bonding). Molecular Formula: C₁₂H₁₇N₃O₂ vs. estimated C₁₁H₂₁N₃O₄S for the sulfamoyl derivative. The pyrimidinyl group enhances aromatic stacking but reduces polarity relative to sulfamoyl .

- tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Core: Pyrrolidine (5-membered ring) with a ketone group. Substituent: Cyano (-CN) vs. sulfamoyl. Properties: The cyano group increases electrophilicity, enabling nucleophilic addition reactions, whereas sulfamoyl may participate in hydrogen bonding. The ketone adds polarity but could reduce stability under basic conditions .

tert-Butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate :

- Substituent : Fluoro and methylsulfonyloxy (-OSO₂CH₃) vs. sulfamoyl.

- Properties : Fluorine enhances lipophilicity and metabolic stability, while methylsulfonyloxy is a leaving group, making this compound reactive in substitution reactions. Sulfamoyl’s hydrogen-bonding capacity may improve aqueous solubility .

Data Table: Structural and Inferred Properties

| Compound Name | Core | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Inferred Properties |

|---|---|---|---|---|---|

| tert-Butyl 3-sulfamoylpiperidine-1-carboxylate | Piperidine | Sulfamoyl (-SO₂NH₂) | C₁₁H₂₁N₃O₄S* | ~299.37* | High polarity, hydrogen-bonding capacity |

| tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate | Azetidine | Pyrimidinyl | C₁₂H₁₇N₃O₂ | 235.28 | Aromatic interactions, reduced flexibility |

| tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | Pyrrolidine | Cyano (-CN), ketone | C₁₁H₁₆N₂O₃ | 224.26 | Electrophilic reactivity, moderate polarity |

| tert-Butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate | Piperidine | Fluoro, -OSO₂CH₃ | C₁₂H₂₂FNO₅S | 311.37 | Lipophilic, reactive leaving group |

*Estimated due to lack of direct evidence.

Research Findings and Implications

- Synthetic Utility : The tert-butyl carbamate group in all compounds facilitates amine protection, enabling selective functionalization. Sulfamoyl’s polarity may complicate purification but enhances compatibility with aqueous environments in drug formulations .

- Biological Relevance: Sulfamoyl derivatives are prevalent in carbonic anhydrase inhibitors (e.g., acetazolamide).

- Data Gaps : Experimental data on solubility, logP, and bioactivity are absent in the provided evidence. Computational tools (e.g., QSAR workflows from ) could predict these properties by curating data from diverse sources .

Biological Activity

Tert-Butyl 3-sulfamoylpiperidine-1-carboxylate (TBSPC) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

TBSPC is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 270.35 g/mol

The compound features a tert-butyl group , a sulfamoyl functional group , and a piperidine ring , which contribute to its unique reactivity and biological interactions. The presence of the tert-butyl group provides steric hindrance, influencing the compound's interactions with biological targets.

Synthesis of this compound

The synthesis of TBSPC typically involves multi-step organic reactions. Key steps may include:

- Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring is formed through cyclization reactions.

- Introduction of the Sulfamoyl Group : This can be achieved via nucleophilic substitution reactions involving sulfamoyl chlorides.

- Esterification : The final step often involves esterification with tert-butyl alcohol to yield TBSPC.

Careful control of reaction conditions is essential to achieve high yields and purity in the final product.

Enzyme Inhibition

TBSPC has shown promise as an enzyme inhibitor, particularly targeting poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair mechanisms, and its inhibition can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This characteristic positions TBSPC as a potential candidate for cancer treatment strategies.

Antitumor and Antibacterial Effects

Research indicates that compounds containing sulfamoyl groups often exhibit significant biological activities, including:

Comparative Analysis with Similar Compounds

To better understand TBSPC's unique properties, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl 4-sulfamoylpiperidine-1-carboxylate | Similar piperidine structure | Different position of the sulfamoyl group |

| Tert-butyl 3-amino-piperidine-1-carboxylate | Amino group instead of sulfamoyl | May exhibit different biological activities |

| Tert-butyl 2-sulfamoylpyrrolidine-1-carboxylate | Pyrrolidine ring structure | Potentially different reactivity due to ring size |

TBSPC stands out due to its specific combination of functional groups that may confer unique reactivity and selectivity towards biological targets compared to other similar compounds.

Study on PARP Inhibition

A recent study examined the effects of TBSPC on PARP activity in cancer cell lines. The findings suggested that TBSPC significantly reduced PARP activity, leading to increased DNA damage in treated cells compared to control groups. This supports its potential role as an adjunct therapy in cancer treatment.

Antimicrobial Activity Investigation

Another investigation focused on the antibacterial properties of TBSPC analogs. While TBSPC itself did not show intrinsic antibacterial activity, its derivatives were tested against various strains, revealing promising results that warrant further exploration into their mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.